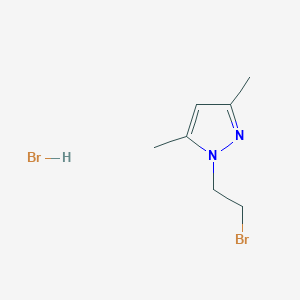

1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

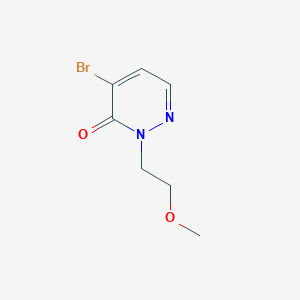

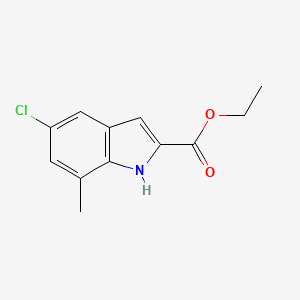

“1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide” is a chemical compound that likely belongs to the class of organic compounds known as halogenated heterocycles . The “1H-pyrazole” part of the name suggests that it contains a pyrazole ring, which is a type of aromatic heterocyclic compound. The “3,5-dimethyl” indicates that there are methyl groups attached to the 3rd and 5th positions of this ring. The “1-(2-Bromoethyl)” part suggests that a 2-Bromoethyl group is attached to the 1st position of the pyrazole ring .

Aplicaciones Científicas De Investigación

Green Synthesis Approaches

A study demonstrated a clean one-pot synthesis of tetrahydrobenzo(b)pyran derivatives using hexadecyltrimethyl ammonium bromide in aqueous media, highlighting an environmentally friendly method for synthesizing complex molecules that could be related to the broader class of pyrazole derivatives (Jin et al., 2004).

Structural Characterization

Another research focused on the solid-state structure of NH-pyrazolium hydrochlorides and hydrobromides, including those similar to 1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide, through X-ray crystallography and CPMAS NMR, offering insights into the molecular and crystal structures of these compounds (Foces-Foces et al., 1997).

Anticancer Activity

The synthesis and evaluation of anticancer activity of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole were discussed, presenting the potential therapeutic applications of pyrazole derivatives (Metwally et al., 2016).

Catalysis and Microwave Irradiation

Research on sodium bromide catalyzed one-pot synthesis of tetrahydrobenzo[b]pyrans under microwave irradiation and solvent-free conditions shows the catalytic applications of bromide salts, which could be relevant to reactions involving 1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide derivatives (Devi & Bhuyan, 2004).

Kinetic and Mechanistic Studies

A kinetic study on the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole under solid–liquid phase transfer catalysis conditions with ultrasound application provides insights into the reaction mechanisms and kinetics of pyrazole formation, relevant to understanding the reactivity of 1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide (Wang et al., 2015).

Propiedades

IUPAC Name |

1-(2-bromoethyl)-3,5-dimethylpyrazole;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2.BrH/c1-6-5-7(2)10(9-6)4-3-8;/h5H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVYWGHAVLYWBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCBr)C.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Cyclohexylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2837841.png)

![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol](/img/structure/B2837842.png)

![4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2837843.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide](/img/structure/B2837852.png)

![2-[(5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]acetic acid](/img/structure/B2837856.png)

![8-(3-((2-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2837859.png)